
1-Azido-4,5-dichloro-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-4,5-dichloro-2-nitrobenzene is an organic compound with the molecular formula C6H2Cl2N4O2 It is characterized by the presence of azido, dichloro, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Azido-4,5-dichloro-2-nitrobenzene typically involves the following steps:
Nitration: The starting material, 4,5-dichlorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group, forming 4,5-dichloro-2-nitrobenzene.
Analyse Des Réactions Chimiques
1-Azido-4,5-dichloro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Azido-4,5-dichloro-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing rings.
Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials with specific properties.
Biomedical Research:
Mécanisme D'action
The mechanism of action of 1-Azido-4,5-dichloro-2-nitrobenzene involves its functional groups:
Nitro Group: The nitro group can be reduced to an amino group, which can then participate in further chemical reactions.
These interactions are mediated by the compound’s ability to form covalent bonds with nucleophiles and electrophiles, affecting molecular pathways and targets.
Comparaison Avec Des Composés Similaires
1-Azido-4,5-dichloro-2-nitrobenzene can be compared with other similar compounds, such as:
1-Azido-4-nitrobenzene: Lacks the dichloro groups, resulting in different reactivity and applications.
4,5-Dichloro-2-nitroaniline: Contains an amino group instead of an azido group, leading to different chemical behavior.
Propriétés
Formule moléculaire |
C6H2Cl2N4O2 |
|---|---|
Poids moléculaire |
233.01 g/mol |
Nom IUPAC |
1-azido-4,5-dichloro-2-nitrobenzene |
InChI |
InChI=1S/C6H2Cl2N4O2/c7-3-1-5(10-11-9)6(12(13)14)2-4(3)8/h1-2H |
Clé InChI |
MPPXUTPYGXQIIC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


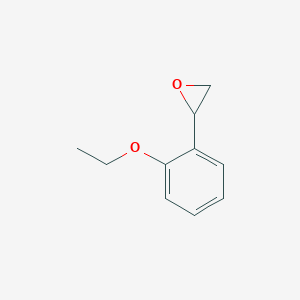



![1-[2-Chloro-6-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13608196.png)
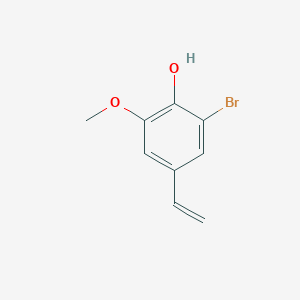
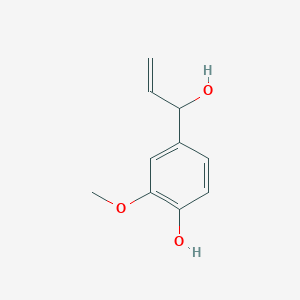
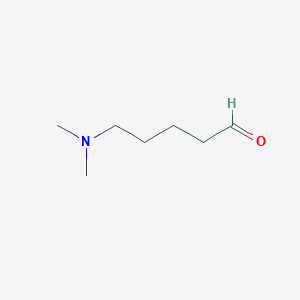
![Methyl 2-[(chlorocarbonyl)(2-methoxy-2-oxoethyl)amino]acetate](/img/structure/B13608220.png)
![tert-butylN-[(2R)-2-(methylsulfamoyl)propyl]carbamate](/img/structure/B13608226.png)
![1,1-Dimethyl-6-oxospiro[3.3]heptane-2-carboxylicacid](/img/structure/B13608233.png)
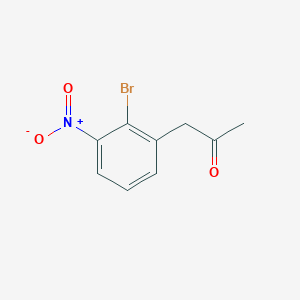
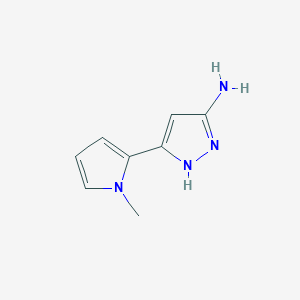
![3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13608246.png)
